N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18976994
InChI: InChI=1S/C12H8ClIN2O4S/c13-11-7-8(14)1-6-12(11)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H
SMILES:
Molecular Formula: C12H8ClIN2O4S
Molecular Weight: 438.63 g/mol

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC18976994

Molecular Formula: C12H8ClIN2O4S

Molecular Weight: 438.63 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide -

Specification

Molecular Formula C12H8ClIN2O4S
Molecular Weight 438.63 g/mol
IUPAC Name N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C12H8ClIN2O4S/c13-11-7-8(14)1-6-12(11)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H
Standard InChI Key PEZKLYSPTDFUDL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)I)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Chloro-4-iodophenyl)-4-nitrobenzenesulfonamide features a benzenesulfonamide core substituted with a nitro group at the para position and an N-linked 2-chloro-4-iodophenyl moiety. The presence of electron-withdrawing groups (nitro, sulfonamide) and halogens (chlorine, iodine) confers distinct electronic and steric properties. The iodine atom at the 4-position of the phenyl ring enhances molecular polarizability, potentially influencing binding interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₈ClIN₂O₄S
Molecular Weight438.63 g/mol
IUPAC NameN-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide
Canonical SMILESC1=CC(=CC=C1N+[O-])S(=O)(=O)NC2=C(C=C(C=C2)I)Cl
PubChem CID39875456

The compound’s solubility profile remains understudied, but computational predictions suggest low aqueous solubility due to its hydrophobic aromatic rings and halogen substituents.

Synthesis and Preparation

Synthetic Route

The synthesis of N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide involves a multi-step sequence starting with the sulfonylation of 2-chloro-4-iodoaniline. As demonstrated in analogous sulfonamide syntheses , the primary amine reacts with 4-nitrobenzenesulfonyl chloride (4-NsCl) in dichloromethane (DCM) under basic conditions (e.g., pyridine) to form the sulfonamide bond . Industrial-scale production may employ continuous flow reactors to optimize yield and safety.

Key Reaction Parameters:

  • Solvent: Dichloromethane (DCM) or ethyl acetate .

  • Base: Pyridine (1.1 equiv) to neutralize HCl byproduct .

  • Temperature: Room temperature (20–25°C) .

  • Yield: ~46% after crystallization .

Purification and Characterization

Crude product purification typically involves sequential washes with acetic acid (10% v/v) to remove unreacted starting materials, followed by crystallization from DCM/ethyl acetate (20:1) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. The ¹H NMR spectrum exhibits characteristic aromatic proton signals at δ 7.85 (dd, J = 7.9 Hz) for the iodophenyl group and δ 8.44–8.38 (m) for the nitrobenzene ring .

Biological Activity and Mechanistic Insights

Anticancer Explorations

While direct evidence is lacking, the iodine substituent’s radiopharmaceutical potential warrants investigation. Radioiodinated sulfonamides have been explored for tumor targeting, leveraging enhanced permeability and retention (EPR) effects.

Research Gaps and Future Directions

Target Identification

Surface plasmon resonance (SPR) and molecular docking studies are needed to identify protein targets. For example, the nitro group may interact with bacterial nitroreductases, suggesting prodrug potential.

Derivative Optimization

Structural modifications, such as replacing iodine with lighter halogens or introducing hydrophilic groups, could improve bioavailability. Continuous flow synthesis platforms may enable rapid generation of analog libraries.

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